2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-bromobenzoic acid
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Overview
Description
2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a benzoic acid moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid typically involves multiple steps. One common method includes the bromination of 6-amino benzoic acid, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and Fmoc chloride for the protection step. The reactions are usually carried out in solvents like dichloromethane or tetrahydrofuran under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to reveal the free amine.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) are used for peptide coupling
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: The primary amine is revealed.
Coupling: Peptide bonds are formed
Scientific Research Applications
2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and peptoids.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: For the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid largely depends on its use. In peptide synthesis, it acts as a protected amino acid, where the Fmoc group prevents unwanted reactions at the amino site. The bromine atom can be used for further functionalization through substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-fluoroaniline
- Fmoc-protected amino acids like Fmoc-Glu-OtBu
- Other Fmoc-protected benzoic acids
Uniqueness
What sets 2-bromo-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid apart is its combination of a bromine atom and an Fmoc-protected amino group, making it highly versatile for various synthetic applications .
Properties
Molecular Formula |
C22H16BrNO4 |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-bromo-6-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C22H16BrNO4/c23-18-10-5-11-19(20(18)21(25)26)24-22(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,27)(H,25,26) |
InChI Key |
UHLOZCKWYWTTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C(=CC=C4)Br)C(=O)O |
Origin of Product |
United States |
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